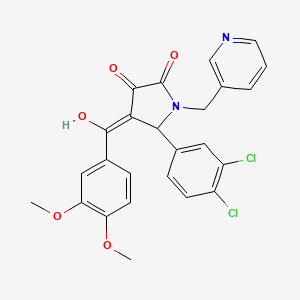
2-((4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、トリアゾール環、フルオロフェニル基、およびジメチルフェニルアセトアミド部分を持ち、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
2-((4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを酸性または塩基性条件下で反応させる環化反応によって合成できます。
フルオロフェニル基の導入: フルオロフェニル基は、求核置換反応、特にフルオロベンゼン誘導体を使用することで導入されます。
チオエーテルの形成: チオエーテル結合は、トリアゾール誘導体を適切なチオール化合物と反応させることで形成されます。
アセトアミドの形成: 最後のステップは、アミン基を塩基性条件下で2,6-ジメチルフェニルアセチルクロリドでアシル化することです。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フローリアクター、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基またはカルボニル基を標的にし、それぞれアミンまたはアルコールに変換することができます。
置換: この化合物の芳香環は、求電子置換反応または求核置換反応に参加でき、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、および過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬は、制御された条件下で使用されて置換反応を実現します。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アミンとアルコール。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
2-((4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミドは、科学研究でいくつかの用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するための生化学プローブとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗がん活性など、その潜在的な治療効果について探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されています。
作用機序
この化合物の作用機序には、酵素や受容体などの特定の分子標的との相互作用が伴います。トリアゾール環とフルオロフェニル基は、この化合物がこれらの標的に結合し、その活性を調節することを可能にする重要な構造的特徴です。正確な経路と分子相互作用は、特定の用途と標的によって異なります。
類似の化合物との比較
類似の化合物
- 2-((4-アミノ-5-(4-クロロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミド
- 2-((4-アミノ-5-(4-ブロモフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミド
- 2-((4-アミノ-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミド
独自性
2-((4-アミノ-5-(4-フルオロフェニル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(2,6-ジメチルフェニル)アセトアミドにフルオロフェニル基が存在することで、脂溶性向上や生物学的標的とのより強い相互作用の可能性など、独自の特性が得られます。これは、フェニル環に異なる置換基を持つアナログとは異なります。
類似化合物との比較
Similar Compounds
- 2-((4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- 2-((4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
- 2-((4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-((4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
特性
CAS番号 |
763114-90-5 |
|---|---|
分子式 |
C18H18FN5OS |
分子量 |
371.4 g/mol |
IUPAC名 |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-4-3-5-12(2)16(11)21-15(25)10-26-18-23-22-17(24(18)20)13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChIキー |
BYDLZLTVSJWVDC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)

![[2-ethoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12018177.png)
![[4-bromo-2-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12018196.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]octadecanamide](/img/structure/B12018206.png)
![[2-ethoxy-4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12018212.png)
![(5E)-5-(3-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018218.png)
![{(3Z)-2-oxo-3-[4-oxo-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5(4H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B12018222.png)

![N-(4-(Dimethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12018227.png)


